2,5-Dichlorobenzenepropanal

Übersicht

Beschreibung

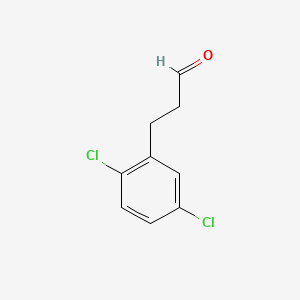

2,5-Dichlorobenzenepropanal is a chemical compound that belongs to the family of benzene derivatives. It is a colorless to yellow liquid with a pungent odor and is used in various industrial and research applications. The molecular formula of this compound is C9H8Cl2O, and it has a molecular weight of 203.07 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,5-Dichlorobenzenepropanal typically involves a multi-step synthetic route. One common method starts with p-dichlorobenzene as the starting material. The p-dichlorobenzene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone. This intermediate is then subjected to a Baeyer-Villiger oxidation reaction with a peroxide in the presence of a catalyst to yield 2,5-dichlorobenzene acetate. Finally, the 2,5-dichlorobenzene acetate is hydrolyzed with an inorganic aqueous alkali under reflux conditions to obtain 2,5-dichlorophenol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The synthesis process is designed to minimize waste and environmental impact, making it suitable for large-scale industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichlorobenzenepropanal undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4) are employed.

Major Products Formed

Oxidation: Formation of 2,5-dichlorobenzoic acid.

Reduction: Formation of 2,5-dichlorobenzenepropanol.

Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2,5-Dichlorobenzenepropanal has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Employed in the study of biochemical pathways and as a tool for investigating enzyme mechanisms.

Medicine: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,5-Dichlorobenzenepropanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2-Dichlorobenzene (ortho-dichlorobenzene)

- 1,3-Dichlorobenzene (meta-dichlorobenzene)

- 1,4-Dichlorobenzene (para-dichlorobenzene)

Uniqueness

2,5-Dichlorobenzenepropanal is unique due to the presence of both aldehyde and dichlorobenzene functional groups, which confer distinct reactivity and properties compared to other dichlorobenzene isomers. The combination of these functional groups allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields .

Biologische Aktivität

2,5-Dichlorobenzenepropanal is a chemical compound that has garnered attention due to its biological activities and potential toxicological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacokinetics, toxicology, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dichlorobenzene structure with an aldehyde functional group. Its chemical formula is CHClO. The presence of chlorine atoms contributes to its lipophilicity and potential for bioaccumulation in biological systems.

Pharmacokinetics

Absorption and Metabolism

Research indicates that this compound can be absorbed through various routes, including ingestion, inhalation, and dermal exposure. Studies show that the absorption rate via inhalation ranges from 46% to 67% in humans and animal models . Once absorbed, it is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of metabolites such as 2,5-dichlorophenol (2,5-DCP) and others .

Excretion

The excretion of metabolites occurs mainly through the kidneys. In human studies following inhalation exposure, approximately 4.8% to 16.2% of 2,5-DCP was excreted in urine within ten hours post-exposure .

Toxicological Profile

Acute Toxicity

The median lethal dose (LD50) for acute oral toxicity in rats has been reported at approximately 3864 mg/kg for males and 3790 mg/kg for females . For dermal exposure, the LD50 exceeds 6000 mg/kg. Inhalation studies indicate a lethal concentration of about 6.0 mg/L .

Chronic Effects and Carcinogenicity

Chronic exposure to this compound has been associated with various health risks. Notably, studies have suggested a link between prolonged inhalation exposure and an increased incidence of liver cancer in animal models . Additionally, oxidative stress markers have been observed in tissues exposed to this compound, indicating potential DNA damage .

Research indicates that metabolites such as 2,5-dichloro-para-benzoquinone (DCBQ) can induce oxidative DNA damage in the presence of copper ions . Furthermore, studies suggest that this compound may disrupt calcium homeostasis in neural tissues by inhibiting nicotinic acetylcholine receptors .

Case Studies and Research Findings

Case Study: Neurotoxic Effects

A study examining para-dichlorobenzene (PDCB), a close analogue of this compound, highlighted significant neurotoxic effects following chronic exposure. The study found alterations in neurotransmitter levels and calcium signaling pathways in neuronal cells .

Research Findings on Cancer Risk

Another investigation into the carcinogenic potential of PDCB revealed that chronic inhalation led to liver tumors in rodent models. This study underscores the importance of assessing long-term exposure risks associated with chlorinated compounds .

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Chemical Formula | CHClO |

| LD50 (Oral) | ~3864 mg/kg (males), ~3790 mg/kg (females) |

| LD50 (Dermal) | >6000 mg/kg |

| Lethal Concentration (Inhalation) | ~6.0 mg/L |

| Metabolites Identified | 2,5-dichlorophenol (2,5-DCP), DCBQ |

| Potential Health Risks | Neurotoxicity, carcinogenicity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dichlorobenzenepropanal, and how can purity be ensured during synthesis?

Methodological Answer: Synthesis of this compound typically involves halogenation and subsequent functional group transformations. For example, intermediates like 2,5-Dichlorobenzyl cyanide (CAS 3218-50-6) may serve as precursors, with a molecular weight of 186.04 g/mol . Purification can be achieved via column chromatography or recrystallization using solvents like ethyl acetate. Purity validation requires high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), with cross-referencing against standard samples (e.g., D431895) .

| Key Data for Synthesis |

|---|

| Molecular Formula: C₉H₇Cl₂O |

| Molecular Weight: 203.06 g/mol (calculated) |

| Precursor Example: 2,5-Dichlorobenzyl cyanide (CAS 3218-50-6) |

| Standard Sample: D431895 |

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. For instance, the aromatic proton signals in the 7.0–8.0 ppm range (¹H NMR) and carbonyl carbon signals near 200 ppm (¹³C NMR) are diagnostic. X-ray crystallography, as demonstrated for structurally related compounds (e.g., sulfonamido derivatives), provides definitive confirmation of molecular geometry . Infrared (IR) spectroscopy can identify aldehyde C=O stretches (~1700 cm⁻¹).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?

Methodological Answer: Discrepancies in reactivity (e.g., aldehyde group stability under basic conditions) may arise from solvent effects or trace impurities. Researchers should:

- Replicate experiments under inert atmospheres (e.g., nitrogen) to exclude oxidation.

- Use computational chemistry (DFT calculations) to predict reaction pathways and compare with empirical data .

- Validate results through collaborative inter-laboratory studies, ensuring standardized protocols for reagent purity and reaction monitoring (e.g., in situ IR spectroscopy).

Q. How can this compound’s interactions with biomolecules be systematically studied?

Methodological Answer:

- Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins/enzymes.

- Metabolic Pathways: Radiolabeled analogs (e.g., ¹⁴C-labeled aldehyde) track metabolic fate in cell cultures.

- Toxicity Screening: Use in vitro assays (e.g., mitochondrial membrane potential assays) to assess cytotoxicity. Ensure compliance with ethical guidelines for human-derived samples, including de-identified data sharing protocols .

| Analytical Tools for Biomolecular Studies |

|---|

| SPR/ITC: Binding affinity quantification |

| Radiolabeling: Metabolic pathway tracing |

| LC-MS/MS: Metabolite identification |

Q. What methodologies address data reproducibility challenges in studies involving halogenated aromatic aldehydes?

Methodological Answer: Reproducibility issues often stem from inconsistent synthetic batches or unaccounted solvent interactions. Solutions include:

- Batch Standardization: Use certified reference materials (e.g., D431895) for calibration .

- Open Data Practices: Share raw spectral data and experimental logs via repositories (e.g., Zenodo), adhering to FAIR principles while anonymizing sensitive information .

- Controlled Environmental Conditions: Document temperature, humidity, and light exposure during experiments to identify confounding variables.

Eigenschaften

IUPAC Name |

3-(2,5-dichlorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPQYTKTYNGFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672318 | |

| Record name | 3-(2,5-Dichlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057670-83-3 | |

| Record name | 3-(2,5-Dichlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.